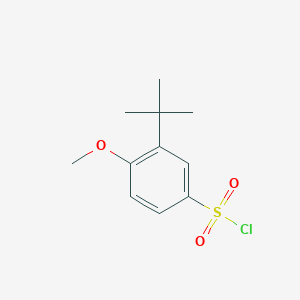

3-tert-Butyl-4-methoxy-benzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-tert-butyl-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-11(2,3)9-7-8(16(12,13)14)5-6-10(9)15-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTKLMIMDSOBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453964 | |

| Record name | 3-tert-butyl-4-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69129-42-6 | |

| Record name | 3-tert-butyl-4-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-tert-Butyl-4-methoxy-benzenesulfonyl chloride physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic sulfonyl chloride. Compounds of this class are pivotal reagents and intermediates in organic synthesis, most notably for the construction of sulfonamides, a functional group present in numerous therapeutic agents. The strategic placement of a bulky tert-butyl group and an electron-donating methoxy group on the benzene ring modifies the reactivity and physical properties of the sulfonyl chloride moiety, offering unique characteristics for applications in medicinal chemistry and materials science. Understanding these properties is critical for its effective handling, reaction optimization, and incorporation into complex molecular scaffolds.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, grounded in established chemical principles and data from structurally related analogs.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

-

IUPAC Name: 3-(tert-Butyl)-4-methoxybenzene-1-sulfonyl chloride

-

CAS Number: 69129-42-6[1]

-

Molecular Formula: C₁₁H₁₅ClO₃S[1]

-

Molecular Weight: 262.75 g/mol [1]

-

SMILES: CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)OC

The molecule's architecture, featuring a sterically demanding tert-butyl group ortho to the sulfonyl chloride and a methoxy group para to it, is key to its behavior.

Sources

3-tert-Butyl-4-methoxy-benzenesulfonyl chloride structural analysis

An In-depth Technical Guide to the Structural Analysis of 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride

Abstract

This guide provides a comprehensive technical overview of the methodologies employed in the structural analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the core analytical techniques required to confirm the identity, purity, and conformational aspects of this key chemical intermediate. We will explore the causality behind the selection of specific analytical methods, present detailed experimental protocols, and interpret the resulting data. The integration of spectroscopic and crystallographic data provides a self-validating system for the unequivocal structural elucidation of the title compound.

Introduction: Significance and Physicochemical Context

This compound is a crucial building block in modern organic synthesis. The sulfonyl chloride functional group is a highly reactive electrophile, primarily used to form sulfonamides through reactions with primary and secondary amines, and sulfonate esters via reactions with alcohols.[1][2] These resulting sulfonamide moieties are a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to their chemical stability and ability to act as hydrogen bond donors and acceptors.

The specific substitution pattern of the title compound—a bulky, sterically hindering tert-butyl group and an electron-donating methoxy group—exerts significant control over its reactivity and the properties of its derivatives. A precise and unambiguous confirmation of its structure is therefore a non-negotiable prerequisite for its use in any synthetic campaign, particularly in a regulated drug development environment. This guide outlines a synergistic, multi-technique approach to achieve this goal with the highest degree of scientific rigor.

Spectroscopic Elucidation: A Multi-Technique Approach

Spectroscopic methods form the foundation of structural analysis by providing detailed information about the molecule's atomic connectivity, functional groups, and overall composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H and ¹³C NMR is indispensable for confirming the substitution pattern on the aromatic ring.

Expertise & Experience in Experimental Design:

The choice of solvent is paramount for acquiring high-quality data. Deuterated chloroform (CDCl₃) is an excellent first choice as it readily dissolves a wide range of non-polar to moderately polar organic compounds and has a simple, single-peak solvent signal that does not interfere with the regions of interest. Tetramethylsilane (TMS) is added as an internal standard to provide a universal reference point (0 ppm), ensuring that data is reproducible and comparable between different instruments and laboratories. For a typical high-field instrument (400 MHz or above), a sample concentration of 10-20 mg in approximately 0.6 mL of solvent provides an optimal signal-to-noise ratio without significant line broadening.

Trustworthiness Through Self-Validating Data:

The true power of NMR lies in the integration of multiple experiments. While 1D ¹H and ¹³C spectra provide initial assignments, 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) provide a self-validating layer of confirmation. An HSQC spectrum creates a direct correlation map between each proton and the carbon atom it is attached to, removing any ambiguity in the assignment of the aromatic C-H pairs. This cross-validation is a hallmark of a robust analytical protocol.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 15 mg of this compound and dissolve it in 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a 30-degree pulse angle with a 1-second relaxation delay. Co-add 16 scans to ensure a good signal-to-noise ratio.

-

¹³C{¹H} NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum using a standard pulse program. A longer relaxation delay of 2 seconds and a higher number of scans (e.g., 1024) are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0 ppm.

Data Presentation: Expected NMR Data

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| tert-Butyl Protons | ~ 1.45 | singlet | 9H | -C(CH₃)₃ |

| Methoxy Protons | ~ 3.95 | singlet | 3H | -OCH₃ |

| Aromatic Proton (H5) | ~ 7.00 | doublet | 1H | Proton ortho to -OCH₃ |

| Aromatic Proton (H2) | ~ 7.85 | doublet | 1H | Proton ortho to -SO₂Cl |

| Aromatic Proton (H6) | ~ 7.90 | doublet of doublets | 1H | Proton meta to -OCH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| tert-Butyl Carbons | ~ 31.5 | -C(C H₃)₃ |

| tert-Butyl Quaternary C | ~ 35.8 | -C (CH₃)₃ |

| Methoxy Carbon | ~ 56.2 | -OCH₃ |

| Aromatic Carbon (C5) | ~ 111.5 | Carbon ortho to -OCH₃ |

| Aromatic Carbon (C2) | ~ 128.0 | Carbon ortho to -SO₂Cl |

| Aromatic Carbon (C6) | ~ 131.0 | Carbon meta to -OCH₃ |

| Aromatic Carbon (C3) | ~ 139.0 | Carbon bearing -C(CH₃)₃ |

| Aromatic Carbon (C1) | ~ 144.0 | Carbon bearing -SO₂Cl |

| Aromatic Carbon (C4) | ~ 165.0 | Carbon bearing -OCH₃ |

Visualization: NMR Data Integration Workflow

Caption: Integrated workflow for NMR-based structural validation.

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally fast and reliable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Expertise & Experience in Experimental Design:

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the technique of choice. It requires no sample preparation beyond placing a small amount of the material on the ATR crystal (typically diamond). This eliminates the need for making KBr pellets, which is time-consuming and can be affected by atmospheric moisture. The resulting spectrum is highly reproducible.

Trustworthiness Through Characteristic Absorptions:

The IR spectrum provides a molecular "fingerprint." For this compound, the most critical and unambiguous signals are the two very strong stretching bands for the sulfonyl group (S=O).[3] Their presence, along with characteristic bands for the aromatic ring and ether linkage, provides definitive evidence for the key functional groups.

Experimental Protocol: IR Analysis

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer with a diamond ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small quantity (~1-2 mg) of the solid sample on the ATR crystal. Apply pressure with the built-in clamp to ensure good contact.

-

Spectrum Acquisition: Co-add 32 scans over a range of 4000-400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically perform an ATR correction to produce a spectrum that is comparable to a traditional transmission spectrum.

Data Presentation: Expected IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960-2850 | Strong | Aliphatic C-H stretching (tert-butyl & methoxy) |

| ~ 1590, 1485 | Medium-Strong | Aromatic C=C stretching |

| ~ 1385 | Strong | Asymmetric S=O stretching of -SO₂Cl |

| ~ 1260 | Strong | Aryl-O stretching (ether) |

| ~ 1175 | Strong | Symmetric S=O stretching of -SO₂Cl |

| ~ 580 | Strong | S-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.

Expertise & Experience in Experimental Design:

High-Resolution Mass Spectrometry (HRMS) with a "soft" ionization technique like Electrospray Ionization (ESI) or a "hard" technique like Electron Ionization (EI) is ideal. HRMS is critical because it measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the elemental formula. This is a key requirement for publication and regulatory submissions.

Trustworthiness Through Isotopic Pattern and Fragmentation:

The presence of both chlorine and sulfur provides a definitive isotopic signature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Sulfur also has isotopes (³²S, ³³S, ³⁴S). The molecular ion peak in the mass spectrum will therefore appear as a cluster of peaks (M⁺, M+1, M+2, etc.), whose relative intensities must exactly match the theoretically calculated pattern for C₁₁H₁₅ClO₃S. This provides an exceptionally high level of confidence in the assigned formula.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: Utilize a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Introduction: Dissolve a small amount of sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile) and introduce it via direct infusion for ESI or via a GC inlet for EI.

-

Ionization (ESI example): Operate in positive ion mode.

-

Mass Analysis: Acquire the spectrum over a range of m/z 100-500.

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺. Use the instrument's software to calculate the elemental composition from the accurate mass measurement and compare the observed isotopic pattern with the theoretical pattern for C₁₁H₁₅ClO₃S.

Data Presentation: Expected Mass Spectrometry Data

| m/z (ion) | Formula | Calculated Exact Mass |

| [M+Na]⁺ | C₁₁H₁₅ClNaO₃S⁺ | 285.0272 |

| [M+H]⁺ | C₁₁H₁₆ClO₃S⁺ | 263.0452 |

X-ray Crystallography: The Definitive Structure

While spectroscopy provides robust evidence for connectivity, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles in the solid state.

Expertise & Experience in Experimental Design:

The most significant hurdle in this technique is the cultivation of a single, diffraction-quality crystal. This is often more art than science, requiring the screening of various solvents and crystallization methods (e.g., slow evaporation, vapor diffusion). A suitable crystal must be well-formed, without visible fractures, and typically 0.1-0.3 mm in size.

Trustworthiness Through Rigorous Refinement:

The resulting structural model is not merely a picture; it is a mathematically refined solution against thousands of observed diffraction spots. The quality of the structure is assessed by a statistical figure of merit, the R-factor (R1). An R1 value below 0.05 (5%) is considered excellent and provides unequivocal proof of the structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate/hexanes mixture) and allow for slow evaporation over several days in a loosely capped vial.

-

Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a cryo-loop.

-

Data Collection: Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) on an X-ray diffractometer. The low temperature minimizes atomic thermal motion, resulting in higher quality data. Collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the raw diffraction data. Solve the structure using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares refinement software.

Visualization: Crystallography Workflow

Caption: The definitive workflow for structural determination via X-ray crystallography.

Conclusion: A Synergistic Approach to Structural Integrity

The structural analysis of this compound exemplifies the necessity of a multi-faceted analytical strategy. NMR spectroscopy defines the C-H framework, IR spectroscopy confirms the essential functional groups, and high-resolution mass spectrometry validates the elemental formula with isotopic precision. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. The convergence of data from these independent yet complementary techniques constitutes a self-validating system, ensuring the absolute structural integrity of the molecule and providing the necessary confidence for its application in high-stakes fields like pharmaceutical development.

References

Sources

Reactivity of 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride with Nucleophiles: A Mechanistic and Practical Exploration

An In-depth Technical Guide:

Abstract

3-tert-Butyl-4-methoxy-benzenesulfonyl chloride is an important aromatic sulfonyl chloride reagent utilized in organic synthesis, particularly in the construction of sulfonamides and sulfonate esters which are key moieties in numerous pharmaceutical agents. Its unique substitution pattern—a sterically demanding tert-butyl group and an electron-donating methoxy group—imparts a distinct reactivity profile compared to more common reagents like tosyl chloride (TsCl) or benzenesulfonyl chloride. This guide provides a comprehensive analysis of the reagent's reactivity with various nucleophiles. We will delve into the mechanistic underpinnings of these reactions, explore the causal effects of its structure on reactivity, present field-proven experimental protocols, and offer practical insights for its application in research and development settings.

Introduction: Understanding the Reagent's Profile

Arenesulfonyl chlorides are powerful electrophiles, widely employed to form stable linkages with nucleophilic species.[1][2] The reactivity of the sulfur atom is dictated by the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, rendering it highly susceptible to nucleophilic attack.[3] In the case of this compound, the aromatic substituents modulate this intrinsic reactivity.

-

Electronic Effect: The methoxy group at the para-position is a strong electron-donating group (EDG) through resonance (+R effect). This effect increases electron density in the benzene ring and, to a lesser extent, slightly reduces the electrophilicity of the sulfonyl sulfur compared to an unsubstituted benzenesulfonyl chloride.

-

Steric Effect: The tert-butyl group at the meta-position introduces significant steric bulk. While not directly adjacent to the reaction center, it can influence the approach of bulky nucleophiles and may affect the conformation of the molecule and the solvation of the transition state.

These combined effects make this compound a valuable tool when specific reactivity and final product properties (such as crystallinity or solubility) are desired.

Physical and Safety Considerations

Like most sulfonyl chlorides, this reagent is a moisture-sensitive solid. It is corrosive and causes severe skin and eye damage upon contact.[4] It reacts with water, potentially liberating toxic gas (HCl), and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]

| Property | Value |

| Molecular Formula | C₁₁H₁₅ClO₃S |

| Molecular Weight | 262.75 g/mol |

| Appearance | Off-white to white solid (typical) |

| Key Hazards | Corrosive, Water-reactive |

| Handling Precautions | Use in a fume hood, avoid moisture contact |

Reaction with Amine Nucleophiles: The Gateway to Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for synthesizing sulfonamides, a critical pharmacophore in drug discovery.[6][7] The reaction proceeds via nucleophilic substitution at the sulfur center.

Mechanism of Sulfonamide Formation

The reaction is generally accepted to proceed through a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway involving a short-lived trigonal bipyramidal intermediate.[8] For practical purposes, the workflow is consistent. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Caption: General mechanism for sulfonamide formation.

Causality in Experimental Design

-

Choice of Base: A non-nucleophilic base is essential. Pyridine or triethylamine (Et₃N) are commonly used. Pyridine can also act as a nucleophilic catalyst. For sterically hindered amines, a stronger, non-nucleophilic base like Proton-Sponge® or DBU may be considered, although this is less common.

-

Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal as they solubilize the reactants without competing in the reaction.[9]

-

Reactivity of Amines:

-

Primary Amines (R-NH₂): React readily. The resulting N-substituted sulfonamide has an acidic proton on the nitrogen, making it soluble in aqueous alkali, a principle used in the Hinsberg test for amine characterization.[10][11]

-

Secondary Amines (R₂NH): Also react, but typically slower than primary amines due to increased steric hindrance.[6] The resulting N,N-disubstituted sulfonamide has no acidic proton and is insoluble in aqueous base.

-

Tertiary Amines (R₃N): Do not form sulfonamides as they lack an N-H bond. They can, however, promote the hydrolysis of the sulfonyl chloride.[10]

-

Anilines: Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Their reactions may require slightly more forcing conditions (e.g., gentle heating).

-

Field-Proven Protocol: Synthesis of a Sulfonamide

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

-

This compound (1.0 eq.)

-

Primary amine (e.g., benzylamine) (1.1 eq.)

-

Triethylamine (1.5 eq.) or Pyridine (solvent quantity)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.1 eq.) and anhydrous DCM (approx. 0.1 M solution).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.5 eq.).

-

Reagent Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 15 minutes. Causality: Slow addition helps to control any exotherm and prevent side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Work-up: a. Quench the reaction by adding water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ (to remove any remaining acid), and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Reaction with Alcohol Nucleophiles: Synthesis of Sulfonate Esters

The reaction of sulfonyl chlorides with alcohols provides sulfonate esters.[12] These esters are exceptionally useful in synthesis because the sulfonate group is an excellent leaving group (its conjugate acid, a sulfonic acid, is very strong), effectively converting a poorly-leaving hydroxyl group into one that is readily displaced by nucleophiles.[13]

Mechanism and Stereochemistry

The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile.[14] A crucial aspect of this reaction is its stereochemistry. Since the C-O bond of the alcohol is not broken during the formation of the sulfonate ester, the reaction proceeds with retention of configuration at the alcohol's stereocenter.[13][15] This is a powerful tool for controlling stereochemistry in multi-step syntheses.

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. fiveable.me [fiveable.me]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. cbijournal.com [cbijournal.com]

- 7. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 14. How does 4 - Toluene Sulfonyl Chloride react with alcohols? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 15. chem.libretexts.org [chem.libretexts.org]

3-tert-Butyl-4-methoxy-benzenesulfonyl chloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Lacking direct empirical solubility data in publicly available literature, this document establishes a predictive framework grounded in fundamental chemical principles and supported by solubility data of analogous compounds. We will dissect the molecule's structural components to forecast its behavior across a spectrum of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, ensuring researchers can validate these predictions and establish optimal conditions for their specific applications. All discussions are framed with a strong emphasis on scientific integrity and laboratory safety.

Introduction: The Critical Role of Solubility

This compound is an aromatic sulfonyl chloride of increasing importance in medicinal chemistry and drug development. Its utility as a building block for novel therapeutic agents stems from the reactive sulfonyl chloride moiety, which readily participates in the formation of sulfonamides and sulfonate esters. The successful execution of synthetic routes, subsequent purification, and formulation of active pharmaceutical ingredients (APIs) are all critically dependent on a thorough understanding of the compound's solubility.

Process chemists must select appropriate solvents to ensure complete dissolution of reactants, facilitate reaction kinetics, and enable efficient product isolation and purification through methods like crystallization. Poor solubility can lead to heterogeneous reaction mixtures, resulting in lower yields, increased byproduct formation, and complex purification challenges. This guide provides the foundational knowledge necessary to navigate these challenges by offering a predictive solubility profile and the means to empirically verify it.

Molecular Structure and Physicochemical Properties Analysis

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The structure of this compound is a unique amalgamation of functional groups with opposing polarity characteristics.

-

Benzenesulfonyl Chloride Core: The central phenyl ring attached to the sulfonyl chloride group (-SO₂Cl) forms a polar backbone. The sulfur-oxygen and sulfur-chlorine bonds are highly polarized, making this region of the molecule electrophilic and capable of dipole-dipole interactions.

-

The Methoxy Group (-OCH₃): Located at the 4-position, the methoxy group is a moderately polar, electron-donating group. The oxygen atom can act as a hydrogen bond acceptor, which typically enhances solubility in protic solvents.

-

The tert-Butyl Group (-C(CH₃)₃): Positioned at the 3-position, the tert-butyl group is a bulky, non-polar (hydrophobic) alkyl substituent. This group will dominate interactions in non-polar environments through van der Waals forces and sterically hinder interactions at the adjacent sulfonyl chloride group.

The interplay between the bulky, hydrophobic tert-butyl group and the polar methoxy and sulfonyl chloride groups suggests a nuanced solubility profile. The molecule is not entirely non-polar nor is it highly polar; its behavior will be a balance of these competing influences.

A Predictive Framework Based on Analogous Compounds

To build a reliable predictive model, we can analyze the known solubility of structurally related compounds. The principle of "like dissolves like" remains the cornerstone of this analysis: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.

-

Analog 1: 4-Methoxybenzenesulfonyl Chloride: This compound is generally soluble in polar solvents such as alcohols and water, though it decomposes in the latter[1]. It is also soluble in moderately polar solvents like acetone, acetonitrile, dioxane, and toluene[2]. Its solubility is limited in non-polar solvents like hexane and benzene[1]. This demonstrates the influence of the polar methoxy and sulfonyl chloride groups.

-

Analog 2: 4-tert-Butylbenzenesulfonyl Chloride: This compound is characterized by its bulky non-polar group. It exhibits slight solubility in chloroform and methanol[3]. The hydrophobic nature of the tert-butyl group significantly reduces its affinity for highly polar solvents. Its solubility in various organic solvents is generally moderate[4].

Prediction for this compound: Our target molecule combines the features of both analogs. The presence of the tert-butyl group will likely reduce its solubility in highly polar, protic solvents (like water and methanol) compared to 4-methoxybenzenesulfonyl chloride. Conversely, the methoxy group should enhance its solubility in polar aprotic and moderately polar solvents compared to 4-tert-butylbenzenesulfonyl chloride. The molecule is expected to have favorable solubility in solvents that can accommodate both its polar and non-polar regions, such as chlorinated solvents, ethers, and ketones.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound at ambient temperature (approx. 20-25°C). These predictions are qualitative and should be confirmed experimentally using the protocols in Section 5.0.

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Non-Polar | Hexane, Cyclohexane | Low to Insoluble | The polar sulfonyl chloride and methoxy groups will have poor interactions with purely aliphatic solvents. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will interact favorably with the aromatic solvent via π-stacking. The non-polar tert-butyl group is also compatible. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. They can effectively solvate both the non-polar and polar regions of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | THF, being more polar, is expected to be an excellent solvent. Diethyl ether should also be effective. The oxygen atom in the ether can interact with the polar parts of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | These polar aprotic solvents are effective at dissolving compounds with moderate polarity. The ketone carbonyl can interact with the sulfonyl group. |

| Esters | Ethyl Acetate | High | Similar to ketones, esters are good solvents for moderately polar compounds. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are highly polar and can effectively solvate the polar sulfonyl chloride and methoxy groups. DMSO is a particularly strong solvent for a wide range of structures[5]. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The bulky tert-butyl group will likely hinder solubility in these highly polar, hydrogen-bonding solvents. Some solubility is expected due to the methoxy and sulfonyl chloride groups. |

| Water | H₂O | Insoluble (and Reactive) | The large hydrophobic portion of the molecule (tert-butyl and benzene ring) will make it insoluble in water. Furthermore, sulfonyl chlorides react with water, decomposing into the corresponding sulfonic acid[6]. |

Experimental Protocols for Solubility Determination

It is imperative to empirically determine solubility for process development. The following protocols provide a systematic approach.

Protocol: Qualitative Solubility Assessment

This rapid test provides a general understanding of solubility in various solvents.

Methodology:

-

Dispense 20-30 mg of this compound into a small, dry test tube or vial.

-

Add the selected solvent dropwise (e.g., using a pipette), starting with 0.5 mL.

-

After each addition, vigorously agitate the mixture for 30-60 seconds using a vortex mixer or by flicking the tube.

-

Visually inspect the solution against a contrasting background to check for any undissolved solid.

-

If the solid dissolves completely, the compound is considered "soluble."

-

If the solid does not dissolve, continue adding the solvent in 0.5 mL increments up to a total volume of 3.0 mL, agitating after each addition.

-

Record the compound as "soluble," "partially soluble," or "insoluble" at the final volume.

Caption: Workflow for qualitative solubility determination.

Protocol: Quantitative Solubility Determination (Gravimetric Method)

This method determines the solubility in terms of mass per unit volume (e.g., mg/mL).

Methodology:

-

Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 5 mL) in a sealed vial. An excess is present when solid material remains undissolved.

-

Equilibrate: Agitate the mixture at a constant temperature (e.g., using a shaker bath) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separate Phases: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear, supernatant liquid (e.g., 2.0 mL) using a volumetric pipette. To avoid transferring solid particles, it is best to use a syringe fitted with a solvent-compatible filter (e.g., PTFE).

-

Evaporate Solvent: Transfer the filtered aliquot to a pre-weighed, dry vial. Record the exact mass of the empty vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Calculate Solubility: Weigh the vial containing the dried solute. The difference in mass between the final vial and the empty vial gives the mass of the dissolved solid.

-

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)

Caption: Workflow for quantitative gravimetric solubility determination.

Critical Safety Precautions

Sulfonyl chlorides as a class are hazardous materials and must be handled with appropriate care.

-

Corrosivity: this compound is expected to be corrosive and can cause severe skin burns and eye damage[6][7].

-

Moisture Sensitivity: Sulfonyl chlorides react with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas[8]. All experiments should be conducted in a well-ventilated fume hood, and the compound should be stored in a desiccator or under an inert atmosphere.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Splash-proof safety goggles and a face shield.

-

A lab coat[9].

-

-

Handling: Avoid inhalation of dust or vapors. Do not allow the material to come into contact with skin or eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention[10][11].

-

Disposal: Dispose of all waste, including unused material and contaminated solvents, in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

References

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Abramov, T., & Le, J. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139882, 4-t-Butylbenzenesulfonyl chloride. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]

-

Chem Survival. (2011). Electrophilic Aromatic Substitution: Product Prediction. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of selected aromatic compounds in water at 25 °C. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]

-

NCERT. (n.d.). Hydrocarbons. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Methoxybenzenesulfonyl Chloride | 98-68-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-tert-Butylbenzenesulfonyl chloride | 15084-51-2 [chemicalbook.com]

- 4. CAS 19692-45-6: 4-tert-Butylbenzyl chloride | CymitQuimica [cymitquimica.com]

- 5. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems [mdpi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. nj.gov [nj.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details a two-step synthetic pathway commencing with the regioselective sulfonation of 2-tert-butylanisole, followed by the conversion of the resulting sulfonic acid to the target sulfonyl chloride. This document emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and includes process flow diagrams to ensure clarity and reproducibility.

Introduction and Strategic Overview

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamide-containing drug candidates. The strategic placement of the tert-butyl and methoxy groups on the benzene ring imparts specific electronic and steric properties that are often desirable in drug design. The sulfonyl chloride moiety serves as a reactive handle for the introduction of the sulfonamide functional group through reaction with a variety of amines.

The synthesis strategy outlined in this guide focuses on a robust and scalable two-step process that offers excellent control over regioselectivity, a critical aspect when dealing with polysubstituted aromatic systems. The chosen pathway involves:

-

Electrophilic Aromatic Sulfonation: The regioselective sulfonation of the readily available starting material, 2-tert-butylanisole.

-

Chlorination: The subsequent conversion of the intermediate 3-tert-butyl-4-methoxy-benzenesulfonic acid to the final product, this compound.

This approach is favored over a direct chlorosulfonation of 2-tert-butylanisole, which could lead to a mixture of isomers due to the ortho-, para-directing nature of both the methoxy and tert-butyl substituents. The chosen two-step sequence allows for the isolation and purification of the sulfonic acid intermediate, ensuring the high purity of the final sulfonyl chloride.

Synthesis of the Starting Material: 2-tert-Butylanisole

The starting material, 2-tert-butylanisole (also known as o-tert-butylanisole), can be prepared via the Friedel-Crafts alkylation of anisole with isobutylene or tert-butanol in the presence of an acid catalyst.[1]

Experimental Protocol: Synthesis of 2-tert-butylanisole

-

To a stirred solution of anisole in a suitable solvent (e.g., hexane), add a catalytic amount of a strong acid catalyst (e.g., sulfuric acid or a solid acid catalyst).

-

Cool the mixture in an ice bath.

-

Slowly bubble isobutylene gas through the solution or add tert-butanol dropwise.

-

Maintain the reaction at a low temperature and monitor the progress by an appropriate analytical technique (e.g., GC-MS).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 2-tert-butylanisole.

The Core Synthesis Pathway

The core of the synthesis is a two-step process that leverages the directing effects of the substituents to achieve the desired regiochemistry.

Caption: Overall synthesis pathway for this compound.

Step 1: Regioselective Sulfonation of 2-tert-butylanisole

The sulfonation of anisole is a classic example of electrophilic aromatic substitution where the methoxy group, a strong activating group, directs the incoming electrophile (SO3) primarily to the para position.[2] In the case of 2-tert-butylanisole, the bulky tert-butyl group at the ortho position sterically hinders substitution at the adjacent positions, further favoring sulfonation at the less hindered para position relative to the methoxy group. This results in the formation of the desired 3-tert-butyl-4-methoxy-benzenesulfonic acid with high regioselectivity.

Common sulfonating agents include concentrated sulfuric acid, oleum, or chlorosulfonic acid.[3] The use of concentrated sulfuric acid is a classic and cost-effective method.

-

In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Charge the flask with 2-tert-butylanisole.

-

Cool the flask in an ice-water bath.

-

Slowly add concentrated sulfuric acid (98%) dropwise to the stirred 2-tert-butylanisole, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The sulfonic acid may precipitate out of the solution. If not, it can be isolated as its sodium salt by neutralization with a sodium hydroxide solution followed by salting out with sodium chloride.

-

Collect the solid product by filtration, wash with a cold brine solution, and dry under vacuum.

| Parameter | Value |

| Starting Material | 2-tert-butylanisole |

| Reagent | Concentrated Sulfuric Acid (98%) |

| Stoichiometry | 1 : 1.1 (Substrate : Reagent) |

| Temperature | 0-10 °C (addition), Room Temp. (reaction) |

| Reaction Time | 2-4 hours |

| Work-up | Quenching on ice, isolation as sulfonic acid or its sodium salt |

| Expected Yield | 85-95% |

Step 2: Conversion of 3-tert-Butyl-4-methoxy-benzenesulfonic Acid to the Sulfonyl Chloride

The conversion of the arenesulfonic acid or its sodium salt to the corresponding sulfonyl chloride is a standard transformation in organic synthesis. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃).[4][5] Thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies the purification of the final product.[6]

-

In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂).

-

Charge the flask with the sodium salt of 3-tert-butyl-4-methoxy-benzenesulfonic acid.

-

Add an excess of thionyl chloride. A co-solvent such as dichloromethane or toluene can be used.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by the cessation of gas evolution and by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic solution with ice-cold water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

| Parameter | Value |

| Starting Material | Sodium 3-tert-butyl-4-methoxy-benzenesulfonate |

| Reagent | Thionyl Chloride (SOCl₂) |

| Catalyst | N,N-Dimethylformamide (DMF) |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Work-up | Distillation of excess SOCl₂, aqueous work-up |

| Purification | Recrystallization |

| Expected Yield | 80-90% |

Process Workflow and Logic

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.

Caption: A comprehensive workflow diagram of the synthesis and purification process.

Safety Considerations

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Concentrated sulfuric acid and chlorosulfonic acid are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water. The byproducts of the chlorination reaction (HCl and SO₂) are toxic and corrosive gases and must be scrubbed.

-

The Friedel-Crafts alkylation can be exothermic and should be performed with adequate cooling.

Conclusion

The synthetic route detailed in this guide provides a reliable and regioselective method for the preparation of this compound. By employing a two-step process of sulfonation followed by chlorination, this pathway offers excellent control over the final product's structure and purity. The provided experimental protocols and process diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

-

Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

-

Shumilov, V. V., et al. (2018). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. Molecules, 23(10), 2465. [Link]

-

Cerfontain, H., & Kaandorp, A. W. (1963). Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, 7, 845-850. [Link]

-

Li, Z., et al. (2020). Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. Chemical Science, 11(30), 7936-7944. [Link]

-

Wikipedia. (n.d.). Phosphorus pentachloride. Retrieved from [Link]

-

Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

-

Schriesheim, A., et al. (1961). The alkylation of phenol with isobutene. Journal of Catalysis, 1(1), 19-27. [Link]

-

Mastagli, P., et al. (1953). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

MasterOrganicChemistry.com. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Acetyl-4-tert-butylphenol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. KR20150041269A - New process for the production of arensulfonyl chloride from arensulfonic acid - Google Patents [patents.google.com]

- 5. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Guide to the Predicted Spectroscopic Profile of 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride, a compound of interest for synthetic chemistry and drug development. In the absence of a consolidated public spectral database for this specific molecule, this document leverages fundamental spectroscopic principles and data from structurally analogous compounds to construct a reliable, predicted spectral profile. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each section explains the causality behind the predicted signals, offers a standardized protocol for data acquisition, and presents the information in a clear, accessible format for researchers and scientists. This guide serves as a robust framework for the characterization, purity assessment, and structural confirmation of synthesized this compound.

Molecular Structure and Electronic In-depth Analysis

This compound (C₁₁H₁₅ClO₃S) is a trisubstituted aromatic compound. Its structure is characterized by three key functional groups attached to the benzene ring:

-

Sulfonyl Chloride (-SO₂Cl): A strongly electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms. It deactivates the aromatic ring and acts as a meta-director.

-

Methoxy (-OCH₃): A strongly electron-donating group through resonance (mesomeric effect), activating the ring, particularly at the ortho and para positions.

-

tert-Butyl (-C(CH₃)₃): A weakly electron-donating group through induction, providing significant steric bulk.

The interplay of these electronic effects governs the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy. The atom numbering used for spectral assignments is presented below.

Caption: A standard workflow for NMR sample analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. A proton-decoupled experiment is standard, simplifying the spectrum so that each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Instrumentation: Use the same sample prepared for ¹H NMR. Acquire the spectrum on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

Data Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512-1024) is required to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation

The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165 | C4 | Aromatic carbon directly attached to the highly electronegative oxygen of the methoxy group. |

| ~142 | C1 | Aromatic carbon attached to the sulfonyl chloride group (ipso-carbon). |

| ~138 | C3 | Aromatic carbon attached to the tert-butyl group (ipso-carbon). |

| ~131 | C6 | Aromatic carbon ortho to the -SO₂Cl group. |

| ~129 | C2 | Aromatic carbon ortho to the -SO₂Cl group. |

| ~112 | C5 | Aromatic carbon ortho to the electron-donating -OCH₃ group, causing a strong upfield shift. |

| ~56.5 | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring. Supported by data for 4-methoxybenzenesulfonyl chloride.[1] |

| ~35.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. Consistent with data for 4-tert-butylbenzenesulfonyl chloride.[2] |

| ~31.0 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. Consistent with data for 4-tert-butylbenzenesulfonyl chloride.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is the preferred modern method. It requires a minimal amount of sample (a single drop or a few crystals) placed directly on the ATR crystal (e.g., diamond).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean ATR crystal is taken first, followed by the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum, which is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

The spectrum will be dominated by strong absorptions from the sulfonyl chloride group.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2960-2850 | Strong | C-H Stretch | Aliphatic C-H (tert-butyl & methoxy) |

| ~1580, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1380 | Strong | Asymmetric S=O Stretch | Sulfonyl Chloride (-SO₂Cl) |

| ~1175 | Strong | Symmetric S=O Stretch | Sulfonyl Chloride (-SO₂Cl) |

| ~1260 | Strong | C-O Stretch | Aryl Ether (-OCH₃) |

| ~820 | Strong | C-H Bend | Out-of-plane bending for substituted benzene |

The two strong bands for the S=O stretching are the most definitive diagnostic peaks for confirming the presence of the sulfonyl chloride moiety.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its structure.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Technique: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, creating a molecular "fingerprint."

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer. GC-MS is ideal as it also confirms the purity of the sample.

-

Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data and Interpretation

The molecular weight of C₁₁H₁₅³⁵ClO₃S is 262.04 g/mol . A key feature will be the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), which will result in an M+2 peak at m/z 264 with approximately one-third the intensity of the molecular ion peak.

-

Molecular Ion (M⁺): A peak at m/z 262 and an M+2 peak at m/z 264 .

-

Major Fragments: The most likely fragmentation is the loss of a tert-butyl radical, which is a very stable carbocation precursor.

-

[M - 57]⁺: A peak at m/z 205 , resulting from the loss of the -C(CH₃)₃ group. This is predicted to be a very prominent, possibly the base, peak.

-

[M - Cl]⁺: A peak at m/z 227 , from the loss of the chlorine radical.

-

[M - SO₂Cl]⁺: A peak at m/z 163 , from the loss of the sulfonyl chloride group.

-

Caption: Primary predicted fragmentation pathways in EI-MS.

Conclusion

This guide presents a comprehensive, predicted spectroscopic profile for this compound based on established chemical principles and comparative data from analogous structures. The key identifying features are:

-

¹H NMR: Three distinct aromatic signals, a methoxy singlet near δ 3.95 ppm, and a tert-butyl singlet near δ 1.40 ppm.

-

¹³C NMR: The presence of 11 unique carbon signals, including characteristic shifts for the carbons bonded to oxygen and the sulfonyl group.

-

IR: Two very strong characteristic S=O stretching bands around 1380 cm⁻¹ and 1175 cm⁻¹.

-

MS: A molecular ion peak at m/z 262 (with an M+2 peak at 264) and a prominent fragment at m/z 205 corresponding to the loss of the tert-butyl group.

Researchers synthesizing this compound can use this detailed guide as a benchmark for verifying its structure and assessing its purity, thereby ensuring the integrity of their subsequent research and development efforts.

References

- Google Patents.Production method of high purity 4-tert-butylbenzenesulfonyl chloride.

-

PubChem. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401. [Link]

-

PubChem. 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882. [Link]

-

PubChem. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504. [Link]

-

Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

- Google Patents.Preparation method of substituted benzene sulfonyl chloride.

-

NIST WebBook. Benzenesulfonyl chloride, 4-methoxy-. [Link]

-

Preprints.org. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]

- Google Patents.Method for synthesizing 4-tert-butyl benzyl chloride.

-

ResearchGate. Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. [Link]

-

Ataman Kimya. BSC (BENZENE SULPHONYL CHLORIDE). [Link]

-

NIST WebBook. 3-tert-Butyl-4-hydroxyanisole. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document will delve into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough interpretation of the spectral data, grounded in established scientific principles.

Introduction

This compound is a substituted aromatic sulfonyl chloride. The unique arrangement of its functional groups—a bulky tert-butyl group, an electron-donating methoxy group, and an electron-withdrawing sulfonyl chloride group—creates a distinct electronic and steric environment on the benzene ring. This, in turn, gives rise to a characteristic ¹H NMR spectrum that serves as a fingerprint for its molecular structure. Understanding this spectrum is crucial for verifying the synthesis of this compound and for its application in further chemical transformations.

Theoretical Analysis and Prediction of the ¹H NMR Spectrum

The chemical structure of this compound dictates the expected ¹H NMR spectrum. The benzene ring has three aromatic protons, and there are two aliphatic substituents: a tert-butyl group and a methoxy group.

Substituent Effects on Aromatic Protons:

The chemical shifts of aromatic protons are significantly influenced by the electronic nature of the substituents on the benzene ring. Protons on a simple benzene ring resonate at approximately 7.3 ppm[1].

-

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance, which increases electron density at the ortho and para positions, causing the corresponding protons to be shielded and shift to a lower ppm (upfield)[2][3].

-

Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl chloride group is a strong electron-withdrawing group, which decreases electron density on the aromatic ring, particularly at the ortho and para positions. This deshielding effect causes the corresponding protons to shift to a higher ppm (downfield)[4].

-

tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is a bulky, weakly electron-donating group through induction. Its primary influence in this context is steric.

Based on these principles, we can predict the chemical shifts for the three aromatic protons (H-2, H-5, and H-6) and the protons of the tert-butyl and methoxy groups.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 | ~7.8 - 8.0 | Doublet (d) | 1H | Located ortho to the strongly electron-withdrawing -SO₂Cl group, leading to significant deshielding. It will be split by H-6. |

| H-6 | ~7.6 - 7.8 | Doublet of doublets (dd) | 1H | Situated ortho to the -SO₂Cl group and meta to the -OCH₃ group. It will be split by H-2 and H-5. |

| H-5 | ~7.0 - 7.2 | Doublet (d) | 1H | Located ortho to the electron-donating -OCH₃ group, resulting in shielding. It will be split by H-6. |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | Methoxy protons are chemically equivalent and show a characteristic singlet in this region[5]. |

| -C(CH₃)₃ | ~1.3 - 1.5 | Singlet (s) | 9H | The nine protons of the tert-butyl group are equivalent and appear as a strong singlet in the aliphatic region[6][7]. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standardized, self-validating protocol for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

2. NMR Instrument Parameters:

The following parameters are recommended for a standard 300 MHz NMR spectrometer[8]:

| Parameter | Value | Rationale |

| Spectrometer Frequency | 300 MHz | A common field strength providing good resolution for routine analysis. |

| Solvent | CDCl₃ | Provides a clean spectral window for the compound of interest. |

| Internal Standard | TMS (δ 0.00 ppm) | Provides a reference point for chemical shifts. |

| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise ratio for a sample of this concentration. |

| Relaxation Delay (D1) | 2 seconds | Allows for adequate relaxation of protons between scans. |

| Acquisition Time (AQ) | ~4 seconds | Determines the digital resolution of the spectrum. |

| Spectral Width (SW) | ~20 ppm | Ensures all expected signals are captured. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR. |

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually to obtain pure absorption lineshapes.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants for each signal.

Data Interpretation and Structural Verification

The processed ¹H NMR spectrum should be analyzed to confirm the structure of this compound. The expected signals, as outlined in the theoretical prediction, should be present with the correct chemical shifts, multiplicities, and integrations.

Visualizing Molecular Connectivity and Spectral Assignment:

The following diagram illustrates the structure of this compound with the proton assignments.

Figure 1. Molecular structure and proton assignments for this compound.

Self-Validating System and Trustworthiness

The integrity of this analysis is ensured by a multi-faceted approach:

-

Internal Consistency: The integration of the signals must correspond to the number of protons in the proposed structure (a 1:1:1 ratio for the aromatic protons, and a 3:9 ratio for the methoxy and tert-butyl groups, respectively).

-

Predictive Accuracy: The observed chemical shifts and coupling patterns should align with well-established principles of NMR theory and substituent effects on aromatic systems.

-

Reproducibility: The described experimental protocol is designed to be robust and reproducible, yielding consistent results. Any significant deviation from the expected spectrum would warrant further investigation into the sample's purity or identity.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification. A thorough understanding of the influence of its constituent functional groups on the proton chemical shifts allows for a confident prediction and interpretation of the spectrum. The combination of a singlet for the nine tert-butyl protons, a singlet for the three methoxy protons, and a characteristic pattern of three aromatic protons in the downfield region provides a unique spectral signature. This guide provides the theoretical foundation and practical methodology for researchers to effectively utilize ¹H NMR in their work with this and similar molecules.

References

-

University of California, Los Angeles. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Chemistry Stack Exchange. What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Available at: [Link]

-

PubChem. 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

University College London. Chemical shifts. Available at: [Link]

-

University of Calgary. Aromatic H. Available at: [Link]

-

PubChem. 4-t-Butylbenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]

-

ACD/Labs. Methoxy groups just stick out. Available at: [Link]

- Google Patents. Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

-

Novak, P., et al. (2007). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 72(12), 4246–4252. Available at: [Link]

-

ResearchGate. Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... Available at: [Link]

-

Poveda, A., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Biochemistry, 56(49), 6464–6468. Available at: [Link]

-

Abraham, R. J., et al. (2002). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 40(10), 635-644. Available at: [Link]

-

NIST. Benzenesulfonyl chloride, 4-methoxy-. National Institute of Standards and Technology. Available at: [Link]

-

Abraham, R. J., et al. (2003). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 41(1), 26-36. Available at: [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]

-

Angrand, I., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 8(1), 16659. Available at: [Link]

-

Hortal, A. R., et al. (2012). Methyl and t-butyl group rotation in a molecular solid: 1H NMR spin-lattice relaxation and X-ray diffraction. Physical Chemistry Chemical Physics, 14(30), 10546-10552. Available at: [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. acdlabs.com [acdlabs.com]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utsouthwestern.edu [utsouthwestern.edu]

An In-Depth Technical Guide to the Mass Spectrometry of 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the ionization and fragmentation behavior of this compound. By leveraging established principles of mass spectrometry and drawing parallels with structurally similar molecules, this guide offers predictive insights into its analysis by both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry.

Introduction: The Significance of this compound

This compound is a sulfonyl chloride derivative of significant interest in organic synthesis. The presence of the reactive sulfonyl chloride group, combined with the steric and electronic effects of the tert-butyl and methoxy substituents, makes it a versatile building block.[1] Accurate characterization of this molecule and its reaction products is paramount for process optimization and quality control. Mass spectrometry serves as a powerful analytical tool for confirming its molecular weight and elucidating its structure through characteristic fragmentation patterns.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₅ClO₃S

-

Molecular Weight: 262.75 g/mol

-

Key Structural Features: A benzene ring substituted with a tert-butyl group, a methoxy group, and a sulfonyl chloride group.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide robust and reproducible mass spectrometric data for this compound. The choice of ionization technique is critical and depends on the analytical objective.

Sample Preparation

Given the reactivity of the sulfonyl chloride functional group, meticulous sample handling is crucial to prevent hydrolysis.

Protocol:

-

Solvent Selection: Use anhydrous solvents to minimize the risk of hydrolysis. For direct infusion ESI-MS, a solution in acetonitrile or a mixture of acetonitrile and methanol is recommended. For GC-EI-MS, a volatile, non-polar solvent such as dichloromethane or ethyl acetate is suitable.

-

Concentration: Prepare a stock solution of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Storage: Store the sample solution in a tightly sealed vial at low temperature (2-8 °C) to prevent degradation.

Electron Ionization (EI) Mass Spectrometry

EI-MS is a hard ionization technique that provides detailed structural information through extensive fragmentation.[2] It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound when coupled with Gas Chromatography (GC).

Experimental Workflow:

Caption: Workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

-

Injection: Inject 1 µL of the prepared sample solution into the GC inlet.

-

Chromatographic Separation: Employ a temperature gradient to ensure good separation of the analyte from any impurities. A typical program would be: start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

-

Ionization: In the ion source, the analyte molecules are bombarded with electrons at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique, ideal for determining the molecular weight of less volatile or thermally labile compounds.[3][4] It typically produces protonated molecules [M+H]⁺ or adducts with solvent molecules.

Experimental Workflow:

Caption: Workflow for ESI-MS analysis.

Step-by-Step Methodology:

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. A nebulizing gas (e.g., nitrogen) aids in desolvation.

-

Ion Formation: As the solvent evaporates, the analyte molecules become charged, typically forming [M+H]⁺ or [M+Na]⁺ adducts.

-

Mass Analysis and Detection: The generated ions are guided into the mass analyzer and detected.

Data Interpretation: Unraveling the Fragmentation Pathways

The interpretation of mass spectra provides invaluable information about the molecular structure. The following sections detail the predicted fragmentation patterns for this compound under both EI and ESI conditions.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion is expected to be observed, followed by a series of characteristic fragment ions. The fragmentation is driven by the stability of the resulting carbocations and radical cations.

Key Predicted Fragmentation Pathways:

-

Loss of Chlorine Radical: The initial fragmentation is likely the cleavage of the S-Cl bond to lose a chlorine radical (•Cl), resulting in the formation of the 3-tert-butyl-4-methoxy-benzenesulfonyl cation.

-

Loss of Sulfur Dioxide: A common fragmentation pathway for sulfonyl compounds is the loss of a neutral SO₂ molecule.[5][6][7]

-

Loss of a Methyl Radical: The tert-butyl group is prone to fragmentation via the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.

-